
2,4-Difluoro-5-iodobenzyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Difluoro-5-iodobenzyl bromide is a chemical compound with the molecular formula C7H4BrF2I. It has a molecular weight of 332.91 . It’s commonly used for research purposes .
Molecular Structure Analysis
The molecular structure of 2,4-Difluoro-5-iodobenzyl bromide consists of a benzyl group (a benzene ring attached to a CH2 group) with fluorine atoms at the 2 and 4 positions, an iodine atom at the 5 position, and a bromine atom attached to the CH2 group .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Organic Transformations
One significant application of halogenated compounds closely related to 2,4-Difluoro-5-iodobenzyl bromide lies in synthetic organic chemistry, where they serve as precursors or intermediates in the creation of complex molecules. For instance, research has shown that halogenated derivatives are pivotal in the synthesis of dibromobenzenes, valuable for their roles in further chemical transformations, including reactions based on the intermediate formation of benzynes (Diemer, Leroux, & Colobert, 2011). Furthermore, selenoxides have been utilized as catalysts for the bromination of organic substrates, demonstrating the broad applicability of halogenated compounds in facilitating chemical reactions (Goodman & Detty, 2004).
Material Science and Functional Materials
In material science, halogenated compounds are explored for their potential in creating new materials with desirable properties. For instance, the synthesis and characterization of novel ionic liquids with ether functionalities have shown that halogenated compounds can lead to the development of materials with low melting points and specific thermal properties, which are valuable in various industrial applications (Kärnä, Lahtinen, & Valkonen, 2009).
Biological Studies and Medical Imaging
In the realm of biological studies and medical imaging, halogenated compounds have been explored for their radical scavenging activity and potential as imaging agents. The synthesis and evaluation of ascorbate analogs, such as 5-O-(4'-iodobenzyl)-L-ascorbic acid, highlight the interest in utilizing halogenated compounds to study biological processes and potentially improve imaging techniques in medical applications (Kato et al., 2007).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds are often used in the synthesis of more complex molecules, suggesting that its primary role may be as a building block in chemical reactions .
Mode of Action
The mode of action of 2,4-Difluoro-5-iodobenzyl bromide is likely related to its reactivity as a halogenated compound. The bromide group can act as a leaving group, allowing nucleophilic substitution reactions to occur . This property is often exploited in organic synthesis to create new carbon-carbon bonds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Difluoro-5-iodobenzyl bromide. Factors such as pH, temperature, and the presence of other reactive species can affect its reactivity and stability . Additionally, the biological environment (e.g., the presence of specific enzymes or transport proteins) could also influence its action and efficacy.
Eigenschaften
IUPAC Name |
1-(bromomethyl)-2,4-difluoro-5-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2I/c8-3-4-1-7(11)6(10)2-5(4)9/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGULFMXWOOKKCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)F)F)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-5-iodobenzyl bromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

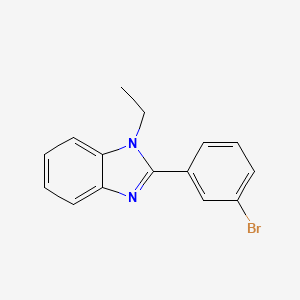

![N-[2-[(6-Ethoxy-3,4-dihydro-2H-chromen-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2814027.png)
![5-[(4-chlorobenzyl)thio]-2-methylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2814028.png)
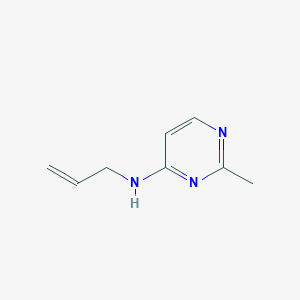

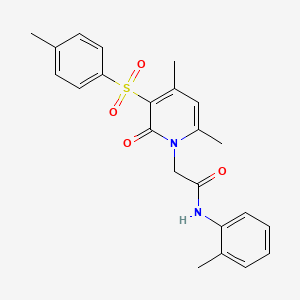
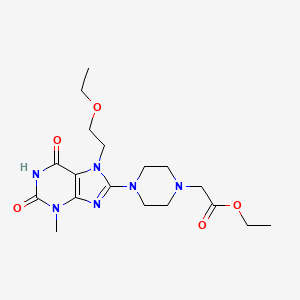
![1,3-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2814039.png)

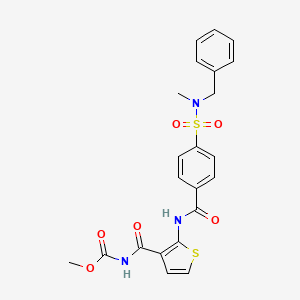

![1-(4-Chlorophenoxy)-2-methyl-3-[(2-morpholinoethyl)amino]-2-propanol](/img/structure/B2814046.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B2814047.png)